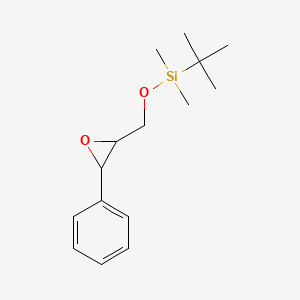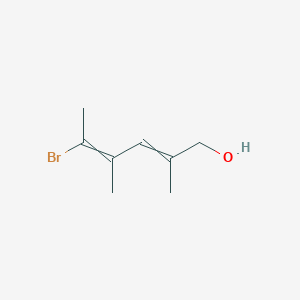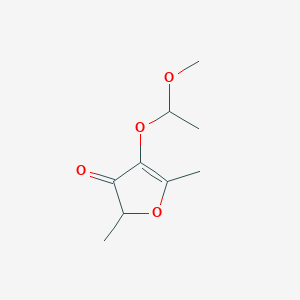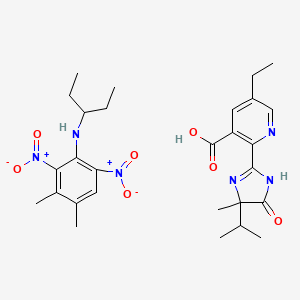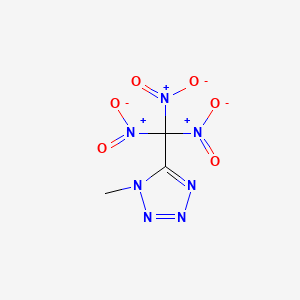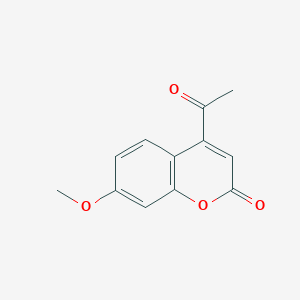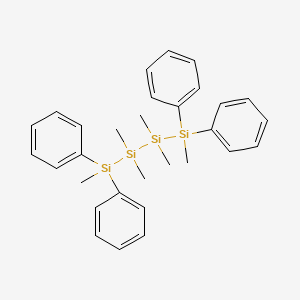
1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane is a unique organosilicon compound characterized by its four silicon atoms, each bonded to phenyl and methyl groups. This compound is notable for its stability and distinctive structural properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane can be synthesized through the reaction of tetraphenyltetrasilane with methyl lithium in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and requires precise temperature control to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reactors and more efficient catalysts to increase yield and reduce production costs. The process is carefully monitored to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Substitution reactions involve replacing one or more methyl or phenyl groups with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens, organometallic compounds, and catalysts under inert atmosphere.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of high-performance materials, such as silicone-based polymers and resins.
Mechanism of Action
The mechanism of action of 1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane involves its interaction with various molecular targets. The compound’s silicon atoms can form bonds with other elements, facilitating the formation of complex structures. These interactions are crucial in its applications in catalysis, material science, and pharmaceuticals.
Comparison with Similar Compounds
Hexamethylbenzene: An aromatic compound with six methyl groups attached to a benzene ring.
Tetraphenyltetrasilane: A compound with four silicon atoms bonded to phenyl groups.
Hexamethyldisilane: A simpler organosilicon compound with two silicon atoms bonded to methyl groups.
Uniqueness: 1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane stands out due to its unique combination of methyl and phenyl groups attached to four silicon atoms. This structure imparts exceptional stability and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
126210-36-4 |
|---|---|
Molecular Formula |
C30H38Si4 |
Molecular Weight |
511.0 g/mol |
IUPAC Name |
[dimethyl-[methyl(diphenyl)silyl]silyl]-dimethyl-[methyl(diphenyl)silyl]silane |
InChI |
InChI=1S/C30H38Si4/c1-31(2,33(5,27-19-11-7-12-20-27)28-21-13-8-14-22-28)32(3,4)34(6,29-23-15-9-16-24-29)30-25-17-10-18-26-30/h7-26H,1-6H3 |
InChI Key |
QCQNXHWTQZMIQW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)([Si](C)(C)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



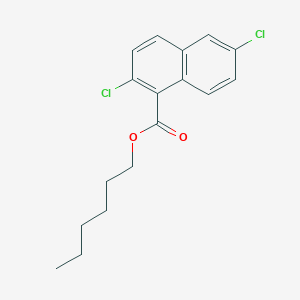
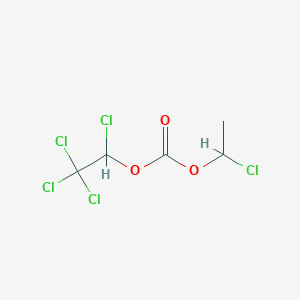
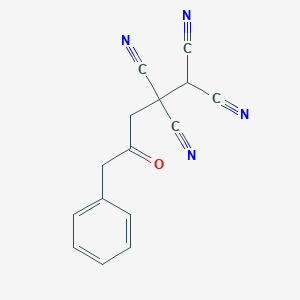
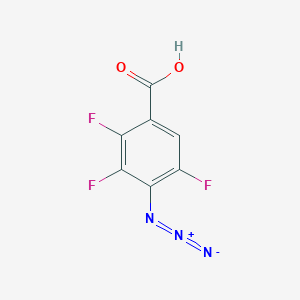
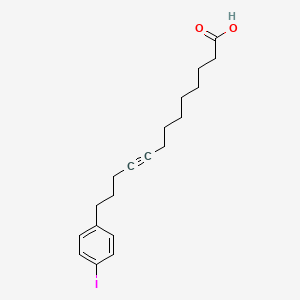
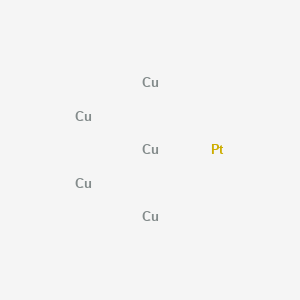
![Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate](/img/structure/B14296115.png)
